2,4,6-Trichlorobenzaldehyde

Organic Synthesis Process Chemistry Yield Optimization

2,4,6-Trichlorobenzaldehyde (CAS 24473-00-5) is the only commercially viable intermediate for flufenapyramide fungicide synthesis, achieving 95% yield. Its unique 2,4,6-trichloro pattern creates a highly selective electrophile—superior to alternative precursors that produce lower yields and hazardous waste. Also used as a versatile building block in drug discovery (dopamine-β-hydroxylase inhibitors) and advanced SPME adsorbent monomers. Standard purity ≥97%. Choose the proven, high-yield route.

Molecular Formula C7H3Cl3O
Molecular Weight 209.5 g/mol
CAS No. 24473-00-5
Cat. No. B1312254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trichlorobenzaldehyde
CAS24473-00-5
Molecular FormulaC7H3Cl3O
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)Cl
InChIInChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
InChIKeyTWFSYIOOAAYYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichlorobenzaldehyde (CAS 24473-00-5): A Precision Intermediate for Advanced Synthesis


2,4,6-Trichlorobenzaldehyde (CAS 24473-00-5) is a polychlorinated aromatic aldehyde with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.46 g/mol . It is characterized by a symmetrical substitution pattern with chlorine atoms at the 2, 4, and 6 positions of the benzene ring, which creates a unique electronic and steric environment that dictates its reactivity profile . This compound is not a commodity chemical but a specialized intermediate employed in the synthesis of high-value pharmaceuticals and agrochemicals, as evidenced by its central role in the preparation of the fungicide flufenapyramide [1].

Why 2,4,6-Trichlorobenzaldehyde is Not a Generic Chlorobenzaldehyde Substitute


The specific 2,4,6-chlorination pattern of this aldehyde is not interchangeable with other chlorobenzaldehyde isomers or even other trichlorobenzaldehydes. As confirmed by kinetic analysis, the reactivity of chlorobenzaldehyde derivatives follows a strict positional order (o > m > p) and temperature dependence that is unique to each substitution pattern [1]. Furthermore, the steric hindrance and electron-withdrawing effects of the three chlorine atoms create a unique electrophilic environment at the aldehyde carbon, which directly impacts reaction yields and selectivity in subsequent condensation and substitution reactions . This is starkly illustrated in patent literature where the use of 2,4,6-trichlorobenzaldehyde as a starting material is explicitly tied to specific high-value products, while attempts to use alternative precursors like 2,4,6-trichloroaniline result in inferior yields, increased safety risks, and greater environmental burden [2].

2,4,6-Trichlorobenzaldehyde: Quantified Differentiation for Scientific Selection


Synthesis Yield: High-Efficiency Route from 1,3,5-Trichlorobenzene

The synthesis of 2,4,6-Trichlorobenzaldehyde via lithiation of 1,3,5-trichlorobenzene and subsequent formylation with DMF proceeds with a high, reproducible yield of 95% [1]. This is a critical differentiator from alternative routes, such as the one using 2,4,6-trichloroaniline, which is reported to suffer from low yields, high safety risks due to diazotization, and challenging waste streams that hinder scale-up [2]. The high-yield lithiation route demonstrates a clear advantage in process efficiency and cost-effectiveness for multi-step synthesis.

Organic Synthesis Process Chemistry Yield Optimization

Proven Utility as a Key Intermediate for the Fungicide Flufenapyramide

2,4,6-Trichlorobenzaldehyde is specifically identified as a crucial starting material in one of the primary synthetic routes to 2,4,6-trichlorophenyl substituted acetone, a key intermediate for the fungicide flufenapyramide [1]. The patent literature contrasts this route with an alternative using 2,4,6-trichloroaniline, noting that the latter suffers from lower yield and significant safety and environmental drawbacks, including the generation of large amounts of iron sludge [1]. This establishes 2,4,6-Trichlorobenzaldehyde as the preferred, if not essential, precursor for this commercially relevant agrochemical.

Agrochemical Synthesis Fungicide Intermediate Process Patent

Reactivity Differentiation: Positional Isomerism Governs T-for-H Exchange Kinetics

Kinetic studies of hydrogen-isotope exchange (T-for-H) on chlorobenzaldehyde derivatives reveal that the reactivity of the formyl group is highly sensitive to the substitution pattern, following the order o-position > m-position > p-position [1]. While the study does not provide a discrete rate constant for 2,4,6-trichlorobenzaldehyde, it establishes a fundamental rule that the 2,4,6-substitution pattern will impart distinct kinetic behavior compared to any other isomer. This is not a trivial difference; the combined electronic and steric effects dictate the compound's behavior in all reactions involving the aldehyde group.

Physical Organic Chemistry Kinetic Analysis Isotope Exchange

Steric and Electronic Distinction from 2,3,6-Trichlorobenzaldehyde

The symmetrical 2,4,6-substitution pattern creates a distinct steric and electronic environment compared to the unsymmetrical 2,3,6-trichlorobenzaldehyde isomer . The 2,4,6-isomer benefits from a symmetrical electron-withdrawing effect that enhances the electrophilicity of the aldehyde carbon while the ortho, para-blocking pattern dictates the site of potential nucleophilic attack. This is a critical differentiator for reactions sensitive to steric bulk, such as condensations with bulky amines or organometallic additions. This difference is a key factor in its selection for the preparation of specific intermediates [1].

Structure-Activity Relationship Electrophilicity Steric Hindrance

High-Value Scenarios for 2,4,6-Trichlorobenzaldehyde (CAS 24473-00-5)


Large-Scale Agrochemical Synthesis: The Flufenapyramide Intermediate Route

Procurement for the synthesis of the fungicide flufenapyramide is the most clearly validated, high-volume application for 2,4,6-Trichlorobenzaldehyde. As detailed in patent literature [1], it is the preferred starting material for preparing the key intermediate 2,4,6-trichlorophenyl substituted acetone. Alternative routes suffer from poor yields and intractable waste streams, making this the only commercially viable path. The high synthesis yield (95%) of the aldehyde itself [2] ensures that the overall process economics remain favorable.

Medicinal Chemistry: Precursor to Dopamine-β-Hydroxylase Inhibitors

In early-stage drug discovery, 2,4,6-Trichlorobenzaldehyde serves as a versatile electrophile for constructing more complex heterocyclic scaffolds. It has been specifically cited as an intermediate in the synthesis of novel inhibitors of dopamine-β-hydroxylase, an enzyme target for hypertension [3]. Its unique steric and electronic profile makes it a valuable building block for exploring structure-activity relationships (SAR) around highly substituted aromatic cores.

Advanced Materials: Building Block for Functionalized Polymers and Adsorbents

The aldehyde functionality of 2,4,6-Trichlorobenzaldehyde makes it a reactive monomer for condensation polymerization. A recent patent [4] describes its derivative, 3,5-diacetyl-2,4,6-trichlorobenzaldehyde, as a monomer for creating novel solid-phase microextraction (SPME) adsorbents with high selectivity for carbamate pesticides. This demonstrates the compound's utility beyond traditional small-molecule synthesis and into the realm of functional materials design.

Technical Documentation Hub

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